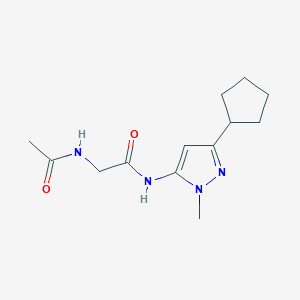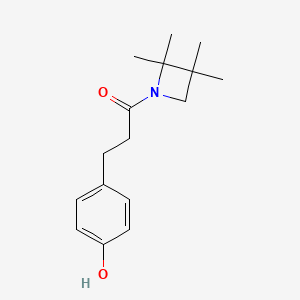
2-acetamido-N-(5-cyclopentyl-2-methylpyrazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetamido-N-(5-cyclopentyl-2-methylpyrazol-3-yl)acetamide, commonly known as CPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPMA is a pyrazole-based compound that has shown promising results in various scientific research studies.
作用机制
The exact mechanism of action of CPMA is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. CPMA may also modulate the activity of neurotransmitters in the central nervous system, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
CPMA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. CPMA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
CPMA has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various animal models. However, there are also some limitations to its use in lab experiments. CPMA has limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Additionally, more research is needed to determine the optimal dosage and administration route for CPMA.
未来方向
There are several future directions for research on CPMA. One area of interest is its potential use in the treatment of neurodegenerative disorders. CPMA has shown promising results in animal models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its clinical potential. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. CPMA has shown promising results in animal models of pain and inflammation, and further research is needed to determine its clinical potential in these areas. Finally, more research is needed to optimize the synthesis method of CPMA and improve its solubility in aqueous solutions.
合成方法
CPMA can be synthesized through a multistep process that involves the reaction of 5-cyclopentyl-2-methylpyrazol-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with acetamide to form CPMA. This synthesis method has been optimized by various research groups to improve the yield and purity of CPMA.
科学研究应用
CPMA has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. CPMA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. CPMA has shown promising results in preclinical studies, and further research is needed to determine its clinical potential.
属性
IUPAC Name |
2-acetamido-N-(5-cyclopentyl-2-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-9(18)14-8-13(19)15-12-7-11(16-17(12)2)10-5-3-4-6-10/h7,10H,3-6,8H2,1-2H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQZUJFKHVLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC(=NN1C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[2-(2-hydroxyethoxy)phenyl]methyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648308.png)

![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide](/img/structure/B7648333.png)
![(7-bromo-5-methyl-1-benzofuran-2-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7648342.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)